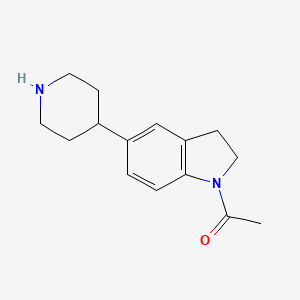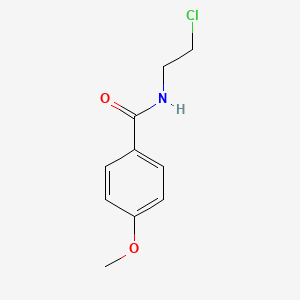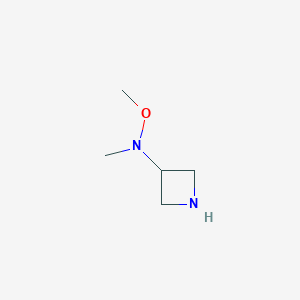
N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two methoxy groups and two nitro groups attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Wirkmechanismus
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target .
Mode of Action
This compound interacts with its target, the bacterial RNAP, by binding to the “switch region” of the enzyme . This region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket . The interaction with the switch region of the bacterial RNAP is a novel mode of action, different from those previously characterized .
Biochemical Pathways
The compound’s interaction with bacterial RNAP inhibits the enzyme’s activity, affecting the synthesis of RNAs in bacteria . This disruption can lead to potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
Pharmacokinetics
The compound’s interaction with bacterial rnap suggests it may have good bioavailability and efficacy against certain bacterial infections .
Result of Action
The inhibition of bacterial RNAP by this compound results in potent antimicrobial activity against certain bacteria . For instance, the compound has shown potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .
Biochemische Analyse
Biochemical Properties
N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide has been shown to inhibit bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria . This interaction suggests that this compound could potentially serve as a lead structure for developing potent bacterial RNAP inhibitors .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory activity against bacterial RNAP. This compound has displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It does not appear to have the same effect on Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Molecular Mechanism
Molecular docking studies have revealed that this compound interacts with the switch region of the bacterial RNAP . This interaction is likely responsible for the compound’s inhibitory activity against the enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of 2,4-dimethoxyaniline followed by acylation. The nitration process introduces nitro groups into the aromatic ring, while the acylation step forms the benzamide structure. Common reagents used in these reactions include nitric acid for nitration and acyl chlorides for acylation. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. These methods ensure consistent quality and allow for large-scale production to meet the demands of various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N-(2,4-dimethoxyphenyl)-3,5-diaminobenzamide, while substitution reactions can introduce a wide range of functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide include:
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- N-(2,4-dimethoxyphenyl)-dithiolopyrrolone derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, from chemical synthesis to antimicrobial research .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O7/c1-24-12-3-4-13(14(8-12)25-2)16-15(19)9-5-10(17(20)21)7-11(6-9)18(22)23/h3-8H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKGLOQAQKWHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258133 | |
| Record name | N-(2,4-Dimethoxyphenyl)-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152586-94-2 | |
| Record name | N-(2,4-Dimethoxyphenyl)-3,5-dinitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152586-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dimethoxyphenyl)-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B3242574.png)




![2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B3242633.png)
